N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Description
N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a bromine atom at the 6-position and a thiophene-2-carboxamide group at the 2-position. This scaffold is of significant interest in medicinal chemistry due to the bioactivity of benzothiazole derivatives, particularly in anticancer, anticonvulsant, and enzyme inhibition applications.
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2OS2/c13-7-3-4-8-10(6-7)18-12(14-8)15-11(16)9-2-1-5-17-9/h1-6H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTDVLHIEJPHGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the condensation of 2-aminothiophenol with an appropriate brominated aromatic aldehyde, followed by cyclization to form the benzothiazole ring. The thiophene-2-carboxamide moiety is then introduced through a coupling reaction. Common reaction conditions include the use of ethanol as a solvent and piperidine as a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine substituent or the benzothiazole ring.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Typical conditions involve moderate temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide exhibit anticancer properties. The benzothiazole core is known for its ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have shown that derivatives can target tubulin polymerization, disrupting the mitotic spindle formation essential for cancer cell division.
Antimicrobial Properties
Benzothiazole derivatives have been documented to possess antimicrobial activity against various pathogens. The presence of the bromine atom enhances the lipophilicity of the compound, potentially improving its membrane permeability and efficacy against bacterial strains.
Study on Antitubercular Activity
A study conducted on benzothiazole derivatives demonstrated their effectiveness against Mycobacterium tuberculosis. The specific compound this compound was found to inhibit the growth of resistant strains by targeting the ATP synthase enzyme essential for bacterial energy metabolism.
In Vivo Studies
In vivo studies using animal models have shown that similar compounds can reduce tumor sizes significantly when administered in controlled doses. These findings support further exploration into the therapeutic potential of this compound in oncology.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with other benzothiazole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzothiazole | Basic structure; lacks bromine substitution | Antimicrobial properties |
| 2-Amino Benzothiazole | Contains an amino group; simpler structure | Anti-inflammatory effects |
| 6-Methyl Benzothiazole | Methyl substitution instead of bromine | Anticancer activity |
The unique combination of halogenation and amine functionality in this compound enhances its binding properties and biological efficacy compared to other derivatives.
Mechanism of Action
The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Ring
N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
- Key Difference : Methoxy (-OCH₃) replaces bromine at the 6-position.
- Impact :
- Electron Effects : Methoxy is electron-donating, reducing electrophilicity compared to bromine.
- Physicochemical Properties :
- Molecular Weight: 290.36 vs. 354.23 (bromo analogue).
- logP: Higher lipophilicity in bromo derivative due to bromine’s hydrophobic character.
N-(6-nitro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Variations in the Carboxamide Group
N-(6-bromo-1,3-benzothiazol-2-yl)-3-methoxybenzamide
- Key Difference : 3-Methoxybenzamide replaces thiophene-2-carboxamide.
- Impact :
- Steric Effects : The bulkier benzamide group may hinder target binding.
- Physicochemical Properties :
- Molecular Weight: 363.23 vs. 354.23.
- logP: 4.679 (similar to bromo-thiophene analogue).
N-(6-bromo-1,3-benzothiazol-2-yl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide
- Key Difference: Quinolinecarboxamide replaces thiophene-2-carboxamide.
- Molecular Weight: 480.4 vs. 354.23, affecting pharmacokinetics (e.g., absorption) .
Bioactivity Comparisons
Anticancer Activity
- N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (5f) :
Enzyme Inhibition
- N-(4-ethoxy-8-methyl-2-quinazolinyl)guanidine: Activity: No similarity to known inhibitors, highlighting the unique role of the thiophene-carboxamide group in target binding .
- STOCK1S-82005 (IC₅₀ = 27 μmol/L) :
Anticonvulsant Activity
Physicochemical and Pharmacokinetic Properties
Key Observations :
- Thiophene-2-carboxamide maintains a balanced polar surface area (~40 Ų), favorable for oral bioavailability.
Biological Activity
N-(6-bromo-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides an overview of its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 384.22 g/mol. The compound features a benzothiazole moiety fused with a thiophene ring and a carboxamide functional group. The presence of bromine and nitro groups significantly influences its electronic properties and biological activity .
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit notable antibacterial activity. This compound has been shown to inhibit bacterial growth through mechanisms such as:
- Disruption of DNA replication : This is achieved by inhibiting essential enzymes like DNA gyrase.
- Interference with the ubiquitin-proteasome system : This can lead to apoptosis in bacterial cells.
Anticancer Activity
The compound has also demonstrated potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells, particularly through interactions with the mitochondrial Bcl-2 protein, which is crucial for regulating cell death . The following table summarizes findings from various studies on the anticancer activity of related compounds:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HCT-116 (colon cancer) | 12.5 | Induction of apoptosis |
| Analog Compound I | MCF-7 (breast cancer) | 8.0 | Bcl-2 inhibition |
| Analog Compound II | HeLa (cervical cancer) | 15.0 | Cell cycle arrest |
These findings suggest that modifications to the compound's structure can enhance its binding properties and biological efficacy against various cancer cell lines.
Case Studies
- MTT Assays : In a study utilizing MTT assays against HCT-116 cells, this compound exhibited moderate cytotoxicity with an IC50 value indicating effective growth inhibition compared to normal cell lines .
- Structure Modification : A derivative conjugated with a 1,2,3-triazole ring showed improved anticancer activity while maintaining low toxicity against normal cells. This suggests that structural modifications can lead to enhanced therapeutic profiles .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Substitution Reactions : Introducing different substituents at the benzothiazole or thiophene positions to optimize biological activity.
This flexibility allows for the development of analogs with potentially enhanced properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
